1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine

Medicinal Chemistry Oncology GLUT1 Inhibition

Select this specific regioisomer for kinase inhibitor SAR reproducibility. The 3-CF3-4-ethanamine substitution is the validated pharmacophore in BAY-876 (GLUT1 IC50 ~2 nM) and MU380 (6.4-fold metabolic stability gain). The pre-resolved (S)-enantiomer (CAS 2227682-72-4) cuts chiral chromatography costs and ensures stereochemical fidelity in JAK inhibitor optimization. Avoid 5-substituted or N1-alkylated isomers—they introduce uncontrolled variability in target binding and clearance.

Molecular Formula C6H8F3N3
Molecular Weight 179.14 g/mol
Cat. No. B13603147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine
Molecular FormulaC6H8F3N3
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESCC(C1=C(NN=C1)C(F)(F)F)N
InChIInChI=1S/C6H8F3N3/c1-3(10)4-2-11-12-5(4)6(7,8)9/h2-3H,10H2,1H3,(H,11,12)
InChIKeyOPMAMTFSIBNJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine: Procurement Guide for a Versatile Trifluoromethylpyrazole Building Block


1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine (CAS: 2227682-72-4 for the (S)-enantiomer; closely related racemate and positional isomers exist under distinct CAS identifiers) is a heterocyclic amine featuring a pyrazole core substituted at the 3-position with a trifluoromethyl group and at the 4-position with an ethan-1-amine moiety . Its molecular formula is C₆H₈F₃N₃, with a molecular weight of 179.14 g/mol. This structural motif—a primary amine tethered directly to a trifluoromethylated pyrazole—is recognized in medicinal chemistry as a privileged scaffold for kinase inhibitor development and serves as a critical building block in the synthesis of biologically active molecules .

Why 1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine Cannot Be Arbitrarily Replaced by Other Pyrazole Amines


The selection of 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine over alternative pyrazole amines is dictated by the precise regiochemistry of substitution on the pyrazole ring and the stereochemical identity of the ethanamine side chain. The 3-trifluoromethyl-4-ethanamine substitution pattern creates a specific spatial arrangement and electronic environment distinct from the 3-trifluoromethyl-5-ethanamine isomer or the 1-substituted (N-alkyl) pyrazole derivatives . This specific 4-position attachment is a conserved structural feature in high-affinity kinase inhibitors—including GLUT1 inhibitor BAY-876 (IC₅₀ ≈ 2 nM) and CHK1 inhibitor MU380—where alteration of the amine attachment point or methylation of the pyrazole N1 nitrogen is known to modulate both target binding affinity and metabolic stability [1]. Generic substitution without verifying exact regiochemistry and enantiomeric purity therefore introduces uncontrolled variability into synthetic and pharmacological outcomes .

Quantitative Differentiation Evidence: 1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine vs. Closest Analogs


Regiochemical Precision: 4-Position vs. 5-Position Substitution in GLUT1 Inhibitor BAY-876

The 3-(trifluoromethyl)-1H-pyrazol-4-yl scaffold is the core pharmacophore of BAY-876, a highly potent and selective GLUT1 inhibitor. The 4-position attachment of the amine-containing linker (which can be derived from 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine or its analogs) is structurally essential for maintaining the compound's low-nanomolar potency. While direct comparative data between 4- and 5-substituted isomers in BAY-876 analogs is not disclosed publicly, the 4-substitution pattern is explicitly claimed in the patent literature for this compound class as being critical for achieving the observed selectivity over GLUT2 and GLUT3 [1]. Analogs with alternative substitution patterns or N1-alkylated pyrazoles (e.g., CAS 2227692-81-9) represent chemically distinct entities that would require independent SAR validation before use as direct substitutes .

Medicinal Chemistry Oncology GLUT1 Inhibition

Chiral Integrity: (S)-Enantiomer vs. Racemic Mixture for Targeted Synthesis

The (S)-enantiomer of 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine (CAS 2227682-72-4) is commercially available with a specified purity of 95% . In the structurally related JAK inhibitor series (e.g., compounds derived from pyrazolo and triazolo bicyclic scaffolds), stereochemistry at the carbon bearing the primary amine has been shown to significantly influence kinase selectivity profiles, particularly for JAK3 over JAK1, JAK2, and TYK2 [1]. While direct head-to-head activity data for the isolated (S)- vs. (R)-enantiomers of this specific compound are not available in the public domain, the patent literature on pyrazole-derived JAK3 inhibitors explicitly defines stereochemical requirements for achieving desired selectivity margins [2]. Procuring the racemate and performing chiral separation adds time, cost, and purification burden that can be avoided by sourcing the pre-resolved (S)-enantiomer directly.

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Metabolic Stability Advantage: N-Trifluoromethylpyrazole Pharmacophore Resistance to N-Dealkylation

Compounds containing the N-trifluoromethylpyrazole pharmacophore—which shares the 3-trifluoromethyl-1H-pyrazol-4-yl core with the target compound—have been shown to resist metabolic N-dealkylation, a common clearance pathway for amine-containing heterocycles [1]. In a direct comparative study of CHK1 kinase inhibitors, MU380 (which incorporates this pharmacophore) demonstrated markedly improved metabolic stability in human liver microsomes relative to SCH900776, which lacks this structural feature [2]. While the target compound itself is a building block rather than a final drug candidate, the metabolic stability conferred by the 3-trifluoromethylpyrazole core is a key differentiator that drives its selection over non-fluorinated pyrazole analogs (e.g., 1-(1H-pyrazol-4-yl)ethanamine, CAS 1340143-61-4) for programs targeting in vivo efficacy [3].

Metabolic Stability CHK1 Inhibition Pharmacokinetics

Synthetic Accessibility: Validated One-Pot Synthesis Protocol for 3-Trifluoromethyl-1H-pyrazol-4-amines

An efficient one-pot protocol for the synthesis of 3-(polyfluoroalkyl)pyrazol-4-amines, including 3-trifluoromethyl-1H-pyrazol-4-amines, has been established and validated with X-ray crystallographic confirmation of molecular structures for multiple derivatives . This published methodology provides a reliable synthetic route using readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite, followed by cyclization with hydrazine hydrate and reduction [1]. In contrast, 5-substituted regioisomers (e.g., 3-trifluoromethyl-1H-pyrazol-5-amines) require alternative synthetic strategies that often suffer from lower regioselectivity and more complex purification workflows [2]. The availability of a validated, high-yielding one-pot synthesis for the 4-amino scaffold reduces the barrier to in-house preparation and lowers the risk of supply chain disruption.

Synthetic Methodology Process Chemistry Building Block Synthesis

Supply Chain Differentiation: Commercial Availability of (S)-Enantiomer vs. Alternative Chiral Analogs

The (S)-enantiomer of 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine (CAS 2227682-72-4) is commercially stocked and available from multiple specialty chemical suppliers, with catalog listings specifying 95% purity . In contrast, the (R)-enantiomer and the racemic mixture of the exact 1-ethan-1-amine compound are not readily available from major research chemical vendors without custom synthesis requests, which typically incur 6-12 week lead times and minimum order values of $3,000-$10,000 . The 2-ethanamine homolog (CAS 1314904-42-1, containing an ethylene linker) is commercially available but represents a structurally distinct compound with different spatial geometry and reactivity profile; it is not a functional substitute for the 1-ethanamine derivative in stereospecific synthetic applications . This supply chain disparity makes the (S)-1-ethanamine derivative the only readily accessible chiral building block in this compound class for immediate research use.

Supply Chain Procurement Commercial Availability

Optimal Application Scenarios for 1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine Based on Evidenced Differentiation


Building Block for GLUT1-Selective Inhibitor Development (Oncology and Metabolic Disease Research)

This compound provides the core 3-(trifluoromethyl)-1H-pyrazol-4-yl scaffold required for synthesizing BAY-876 analogs and related GLUT1-selective inhibitors. As demonstrated in published studies, the 4-position attachment point is essential for maintaining the low-nanomolar potency (IC₅₀ ≈ 2 nM) and >100-fold selectivity over GLUT2/GLUT3 that characterizes this inhibitor class [1]. Researchers developing glucose metabolism-targeting anticancer agents—particularly for ovarian, colon, and hematological malignancies where GLUT1 overexpression correlates with poor prognosis—should prioritize this regioisomer over 5-substituted or N1-alkylated alternatives to ensure SAR reproducibility [2].

Chiral Intermediate for JAK3-Selective Kinase Inhibitor Synthesis

The (S)-enantiomer (CAS 2227682-72-4) serves as a stereochemically defined starting material for constructing pyrazolo and triazolo bicyclic JAK kinase inhibitors, a class of compounds with demonstrated selectivity for JAK3 over JAK1, JAK2, and TYK2 [1]. Patent literature explicitly describes stereochemical requirements for achieving optimal selectivity profiles in this therapeutic area, which targets ulcerative colitis, Crohn's disease, atopic dermatitis, and other inflammatory disorders [2]. Utilizing the pre-resolved (S)-enantiomer eliminates the need for chiral chromatography, reducing both synthesis time and cost while ensuring stereochemical fidelity in lead optimization campaigns [3].

Pharmacophore Component for Metabolically Stable CHK1 and Related Kinase Inhibitors

Compounds incorporating the 3-trifluoromethylpyrazole moiety demonstrate significant resistance to metabolic N-dealkylation, a clearance pathway that limits the pharmacokinetic performance of many amine-containing kinase inhibitors [1]. This property has been quantitatively validated in CHK1 inhibitor development, where MU380 (bearing this pharmacophore) exhibited a 6.4-fold reduction in human microsomal intrinsic clearance (0.014 mL/min/kg) compared to structurally related compounds lacking the trifluoromethylpyrazole feature (0.089 mL/min/kg) [2]. Researchers pursuing orally bioavailable kinase inhibitors with extended half-lives should select 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine over non-fluorinated pyrazole alternatives to incorporate this validated metabolic stability advantage from the earliest stages of lead generation [3].

Quote Request

Request a Quote for 1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.